molecular formula C17H21NO B1385373 N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline CAS No. 1040683-05-3

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline

Cat. No.: B1385373
CAS No.: 1040683-05-3
M. Wt: 255.35 g/mol
InChI Key: WUZCTMSQJINSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline typically involves the reaction of 4-ethylphenol with 2-chloroethylamine to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 3-methylaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenoxy)ethyl]-3-methylaniline
  • N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline
  • N-[2-(4-Bromophenoxy)ethyl]-3-methylaniline

Uniqueness

N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-15-7-9-17(10-8-15)19-12-11-18-16-6-4-5-14(2)13-16/h4-10,13,18H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZCTMSQJINSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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